N-(3-bromophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide
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Overview
Description
N-(3-bromophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a sulfonyl-propanamide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Sulfonylation: The addition of a sulfonyl group to the methoxyphenyl ring.
Amidation: The formation of the propanamide linkage.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3-bromophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. The bromophenyl and methoxyphenyl groups allow the compound to bind to proteins or enzymes, potentially inhibiting their activity. The sulfonyl-propanamide moiety may also play a role in stabilizing these interactions, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide
- N-(3-fluorophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide
- N-(3-iodophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide
Uniqueness
N-(3-bromophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chlorinated, fluorinated, or iodinated analogs, the brominated compound may exhibit different chemical behaviors and biological activities, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-(3-bromophenyl)-3-(4-methoxyphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4S/c1-22-14-5-7-15(8-6-14)23(20,21)10-9-16(19)18-13-4-2-3-12(17)11-13/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSIMTCOUUCXSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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